3,4-difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide
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Overview
Description
3,4-difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a benzamide group substituted with difluoro and indolinone moieties, which contribute to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets in a way that allows them to exhibit a broad spectrum of biological activities . This interaction often results in changes at the molecular level, which can lead to various biological responses.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Each of these activities is associated with specific biochemical pathways, suggesting that this compound may affect multiple pathways and their downstream effects.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound’s action may result in a variety of molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives can bind with high affinity to multiple receptors , suggesting that 3,4-difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Indole derivatives have been shown to have a broad range of effects on various types of cells . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the indolinone core: This can be achieved through the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring.
Introduction of the difluoro groups: The difluoro groups can be introduced through a halogenation reaction, where a suitable precursor is treated with a fluorinating agent.
Coupling with benzamide: The final step involves coupling the indolinone core with a benzamide derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the indole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
3,4-difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide has been studied for various scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar indole structure.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole moiety.
Strychnine: An alkaloid with a complex indole structure.
Uniqueness
3,4-difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide is unique due to the presence of difluoro groups and the specific substitution pattern on the benzamide and indole rings. This unique structure contributes to its distinct chemical properties and biological activities, setting it apart from other indole derivatives .
Properties
IUPAC Name |
3,4-difluoro-N-(1-methyl-2-oxo-3H-indol-5-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O2/c1-20-14-5-3-11(6-10(14)8-15(20)21)19-16(22)9-2-4-12(17)13(18)7-9/h2-7H,8H2,1H3,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGMEJZVIAUUCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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